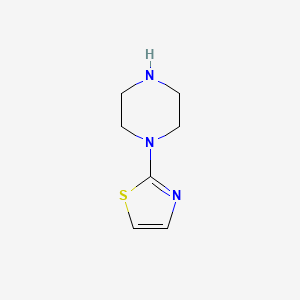

N-(2-furylmethyl)-3-oxobutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

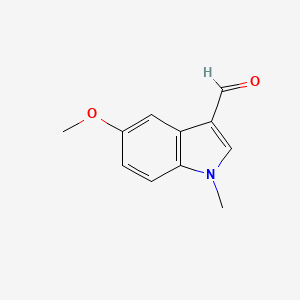

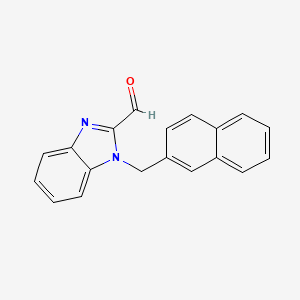

N-(2-furylmethyl)-3-oxobutanamide is a chemical compound that is part of a broader class of organic compounds known as 3-oxobutanamides. These compounds are characterized by a 3-oxobutanamide core structure and are often used as intermediates in the synthesis of more complex heterocyclic compounds. The specific structure of N-(2-furylmethyl)-3-oxobutanamide includes a furylmethyl group attached to the nitrogen atom of the 3-oxobutanamide moiety.

Synthesis Analysis

The synthesis of related 3-oxobutanamide derivatives has been explored in various studies. For instance, N-1-Naphthyl-3-oxobutanamide has been synthesized and used as a precursor for the formation of various heterocyclic compounds, including pyridine derivatives . Another study demonstrates the synthesis of N,N′-oligomethylenebis(3-oxobutanamide)s, which undergoes manganese(III)-based radical cyclization with 1,1-diarylethenes to produce furan derivatives . These methods highlight the versatility of 3-oxobutanamide derivatives in organic synthesis and their potential application in the synthesis of N-(2-furylmethyl)-3-oxobutanamide.

Molecular Structure Analysis

The molecular structure of 3-oxobutanamide derivatives is crucial for their reactivity and the types of chemical reactions they can undergo. For example, N-aryl-2-chloro-3-oxobutanamides have been studied for their hydrogen bonding patterns, which are significant in the solid state but disrupted in solution . This information is essential for understanding the reactivity and interaction of N-(2-furylmethyl)-3-oxobutanamide with other molecules.

Chemical Reactions Analysis

3-oxobutanamide derivatives are reactive intermediates that can undergo various chemical transformations. For instance, N-Aryl- and N,N-diethyl-3-oxobutanamides have been shown to react with salicylaldehyde and N-phenylthiourea to yield benzoxadiazocine derivatives . These reactions are indicative of the potential transformations that N-(2-furylmethyl)-3-oxobutanamide might undergo, leading to the formation of diverse heterocyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-furylmethyl)-3-oxobutanamide are not detailed in the provided papers, the properties of similar 3-oxobutanamide derivatives can be inferred. These compounds typically exhibit properties that are influenced by their functional groups, such as solubility in organic solvents, melting points, and reactivity towards various reagents. The presence of the furylmethyl group in N-(2-furylmethyl)-3-oxobutanamide would likely affect its electron distribution and, consequently, its chemical behavior.

Applications De Recherche Scientifique

-

One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose

- Application Summary : This research focuses on the synthesis of stable 5-HMF derivatives directly from carbohydrates, which is a challenging problem for contemporary chemistry .

- Methods of Application : The synthesis involved refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate .

- Results : The reaction resulted in two products in a 4:1 ratio. The best yield (56%) was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .

-

Carbon Nanoparticles on Magnetite: A New Heterogeneous Catalyst for the Oxidation of 5-Hydroxymethylfurfural (5-HMF) to 2,5-Diformoylfuran (DFF)

- Application Summary : This research focuses on the development of new materials for catalytic applications, specifically the selective oxidation of 5-HMF to 2,5-DFF .

- Methods of Application : The research involved the use of a new heterogeneous catalyst for the oxidation of HMF to DFF in aqueous medium using carbon soot (from candle light) deposited on magnetite (Fe3O4@C) .

- Results : The potentiality of the catalyst has been realized in direct production of DFF from biomass (using either fructose or glucose) with high conversions via two consecutive steps involving dehydration and oxidation .

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to understand its mechanism of action.

I hope this general outline is helpful. If you have a specific compound or topic in mind, feel free to ask!

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(11)5-9(12)10-6-8-3-2-4-13-8/h2-4H,5-6H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBQQAWOWBZWAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359297 |

Source

|

| Record name | N-(2-furylmethyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)-3-oxobutanamide | |

CAS RN |

392721-34-5 |

Source

|

| Record name | N-(2-furylmethyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)

![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)

![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)